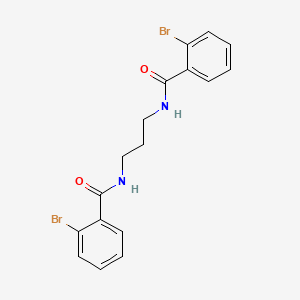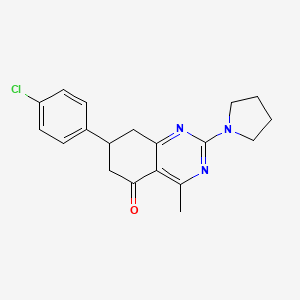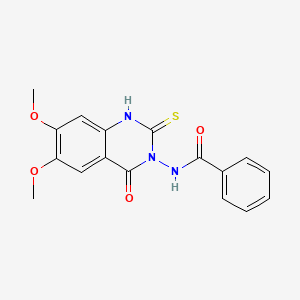
N-(cyclohexylmethyl)propan-2-amine hydrochloride
Übersicht
Beschreibung
N-(cyclohexylmethyl)propan-2-amine hydrochloride, commonly referred to as CHMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHMMP is a psychoactive substance that belongs to the family of amphetamines and is structurally similar to other compounds such as methamphetamine and MDMA. In
Wirkmechanismus
The exact mechanism of action of CHMMP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased alertness, focus, and motivation.
Biochemical and Physiological Effects:
CHMMP has been shown to have various biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, resulting in increased alertness, focus, and motivation. However, the long-term effects of CHMMP on the brain and body are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
CHMMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a well-defined mechanism of action, making it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, CHMMP is a psychoactive substance and must be handled with care. It is also important to note that the effects of CHMMP on the brain and body are not fully understood, and further research is needed to determine its safety and potential applications.
Zukünftige Richtungen
There are several future directions for research on CHMMP. One area of interest is its potential as a treatment for conditions such as ADHD and obesity. Another area of interest is its effects on the brain and its potential as a cognitive enhancer. Further research is also needed to determine the long-term effects of CHMMP on the brain and body and its safety for human use.
Conclusion:
In conclusion, CHMMP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is relatively easy to synthesize and has a well-defined mechanism of action. However, the effects of CHMMP on the brain and body are not fully understood, and further research is needed to determine its safety and potential applications.
Wissenschaftliche Forschungsanwendungen
CHMMP has been studied extensively for its potential applications in various fields such as medicine, neuroscience, and chemistry. In medicine, CHMMP has been investigated for its potential use as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. In neuroscience, CHMMP has been studied for its effects on the central nervous system and its potential as a cognitive enhancer. In chemistry, CHMMP has been used as a reagent in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNJQHJCSBCCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4678249.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)

![5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4678265.png)

![N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4678282.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4678283.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4678301.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4678305.png)